molecular formula C23H28ClNO4 B5058834 ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate

ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate

Cat. No. B5058834
M. Wt: 417.9 g/mol
InChI Key: FCXALVSPJYOTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as CM-157, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The exact mechanism of action of ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is not yet fully understood, but it is believed to act on the brain's glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptors. ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate may modulate the activity of these receptors, leading to improved memory and learning, reduced anxiety and depression-like behaviors, and reduced drug addiction and withdrawal symptoms.
Biochemical and Physiological Effects:
ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including increased levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate may also increase the levels of other neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in lab experiments is its potential therapeutic effects for various neurological and psychiatric disorders. However, one limitation is the lack of human studies, as most of the research has been conducted on animal models.

Future Directions

There are several future directions for research on ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, including further studies on its potential therapeutic effects for Alzheimer's disease, depression, anxiety, and addiction. Additionally, more research is needed on the optimal dosage and administration of ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate and its long-term effects on the brain and body. Further studies on the mechanism of action of ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate may also provide insights into the development of new treatments for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate involves several steps, including the protection of the hydroxyl group, the formation of the piperidine ring, and the deprotection of the hydroxyl group. The final product is obtained through a coupling reaction between the protected 3-chloro-4-hydroxybenzyl and 3-methoxybenzyl piperidine intermediates.

Scientific Research Applications

Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been studied for its potential use in various scientific research applications, including its effects on memory and learning, anxiety, depression, and addiction. Studies have shown that ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate can improve memory and learning in rodents and may have potential therapeutic effects for Alzheimer's disease. Additionally, ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to reduce anxiety and depression-like behaviors in animal models and may have potential as an antidepressant. ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has also been studied for its potential use in reducing drug addiction and withdrawal symptoms.

properties

IUPAC Name

ethyl 1-[(3-chloro-4-hydroxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClNO4/c1-3-29-22(27)23(15-17-5-4-6-19(13-17)28-2)9-11-25(12-10-23)16-18-7-8-21(26)20(24)14-18/h4-8,13-14,26H,3,9-12,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXALVSPJYOTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)O)Cl)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate

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